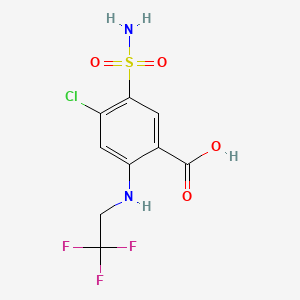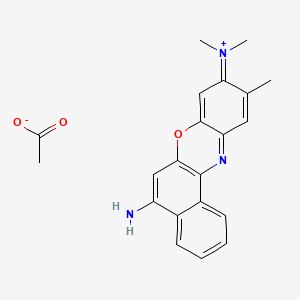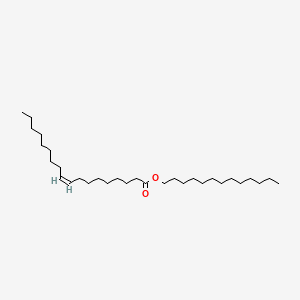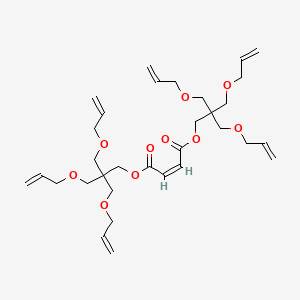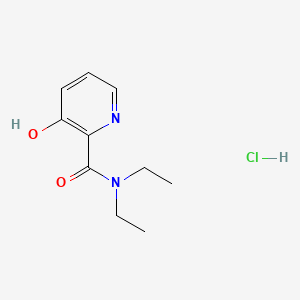
Mercuric dichromate (VI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuric dichromate (VI), also known as mercury(II) dichromate, is an inorganic compound with the molecular formula Cr₂HgO₇. It is composed of mercury, chromium, and oxygen atoms. This compound is known for its dark-red crystalline appearance and is primarily used in various chemical applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercuric dichromate (VI) can be synthesized by reacting mercury(II) oxide (HgO) with chromium trioxide (CrO₃) in excess at elevated temperatures. The reaction typically occurs at around 200°C over a period of four days . The resulting product is dark-red single crystals of mercuric dichromate (VI).
Industrial Production Methods
Industrial production of mercuric dichromate (VI) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. The process involves the use of high-temperature reactors and precise measurement of reactants to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Mercuric dichromate (VI) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in chemical reactions.
Reduction: It can be reduced to lower oxidation states of chromium and mercury.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: In the presence of sulfuric acid, mercuric dichromate (VI) can oxidize organic compounds.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce mercuric dichromate (VI) to mercury and chromium(III) compounds.
Substitution: It can react with halides to form corresponding mercury(II) halides and chromate compounds.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and chromium(III) sulfate.
Reduction: The major products are elemental mercury and chromium(III) compounds.
Substitution: The major products are mercury(II) halides and chromate compounds.
Aplicaciones Científicas De Investigación
Mercuric dichromate (VI) has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is employed in studies involving the interaction of heavy metals with biological systems.
Medicine: It is used in research related to the toxicological effects of mercury compounds.
Industry: It is utilized in the production of pigments, catalysts, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of mercuric dichromate (VI) involves its ability to release mercury ions (Hg²⁺) and dichromate ions (Cr₂O₇²⁻) in solution. These ions can interact with various molecular targets, including enzymes and cellular components. The mercury ions can bind to sulfhydryl groups in proteins, disrupting their function, while the dichromate ions can participate in redox reactions, leading to oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Potassium dichromate (VI): K₂Cr₂O₇
Sodium dichromate (VI): Na₂Cr₂O₇
Ammonium dichromate (VI): (NH₄)₂Cr₂O₇
Uniqueness
Mercuric dichromate (VI) is unique due to the presence of mercury, which imparts distinct chemical and toxicological properties compared to other dichromates. The combination of mercury and dichromate ions makes it a potent oxidizing agent with specific applications in research and industry .
Propiedades
Número CAS |
7789-10-8 |
|---|---|
Fórmula molecular |
Cr2HgO7 |
Peso molecular |
416.58 g/mol |
Nombre IUPAC |
mercury(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Hg.7O/q;;+2;;;;;;2*-1 |
Clave InChI |
XSKJRKPTJVKUFF-UHFFFAOYSA-N |
SMILES canónico |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



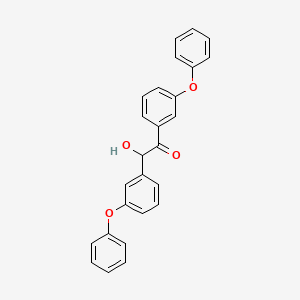


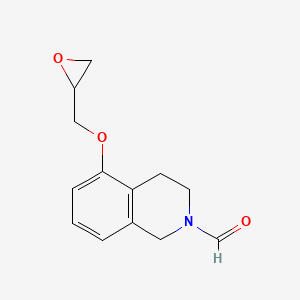
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
